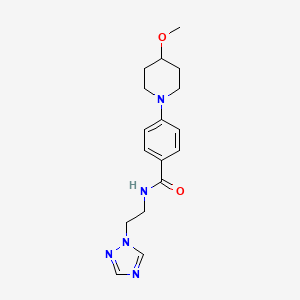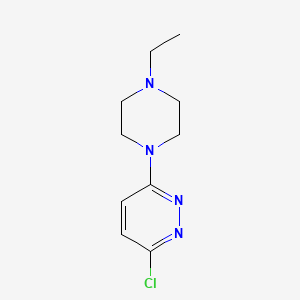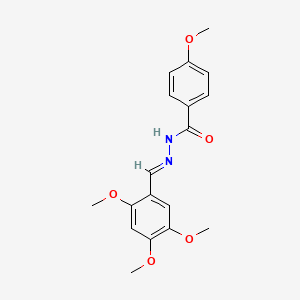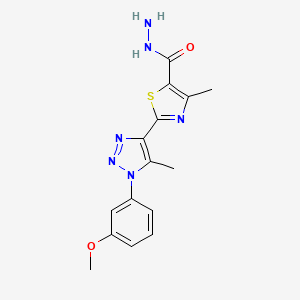![molecular formula C8H10N4S B2637071 [4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine CAS No. 1782032-31-8](/img/structure/B2637071.png)
[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine” is a complex organic molecule that contains several functional groups. It has a thiophene ring, a 1,2,4-triazole ring, and a methanamine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The thiophene and 1,2,4-triazole rings are likely to be planar due to the delocalization of electrons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. Thiophene derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the thiophene ring might contribute to its aromaticity .Aplicaciones Científicas De Investigación
Synthesis of Biological Compounds
The synthesis and characterization of various derivatives of 1,2,4-triazole, including [4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine, have led to the development of compounds with potential for new drugs. These derivatives have been synthesized through interactions with both organic and inorganic bases, highlighting the versatility of 1,2,4-triazole derivatives in medicinal chemistry. Such compounds have been analyzed using modern physical-chemical methods, establishing their structure and potential as a foundation for the manufacture of new drugs (Safonov, Panasenko, & Knysh, 2017).
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal evaluation of novel di-triazoles and triazole derivatives. These compounds have shown good activity against yeast fungi and bacteria such as Pseudomonas aeruginosa and Candida species, indicating their potential as antimicrobial agents (Ünver, Düğdü, Sancak, & Er, 2008). Another study synthesized [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, demonstrating moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).
Antileishmanial Activity
Compounds with a 1,2,4-triazole derivative structure have been studied for their antileishmanial activity. Theoretical studies using the Density Functional Theory (DFT) method have been performed on such derivatives, and their structures and spectroscopic parameters were determined. These studies have revealed significant antiparasitic properties, particularly against Leishmania infantum, showcasing the potential of these compounds in treating parasitic infections (Süleymanoğlu, Ünver, Ustabaş, Direkel, & Alpaslan, 2017).
Corrosion Inhibition
Research into the application of 1,2,4-triazole derivatives also extends to the field of corrosion inhibition. Benzimidazole derivatives containing the 1,2,4-triazole moiety have been synthesized and investigated as inhibitors for mild steel corrosion in acidic solutions. These studies indicate the potential of these compounds to serve as effective corrosion inhibitors, increasing the longevity of metal components in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Mecanismo De Acción
Triazoles
are a class of organic compounds that contain a five-membered ring with three nitrogen atoms. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Thiophenes
, on the other hand, are sulfur-containing heterocyclic compounds. They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-12-7(5-9)10-11-8(12)6-3-2-4-13-6/h2-4H,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXDHNKKXDSQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CS2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636988.png)


![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/no-structure.png)


![4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2636998.png)
![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2637001.png)


![(-)-1-(Imidazo[1,2-a]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B2637005.png)


